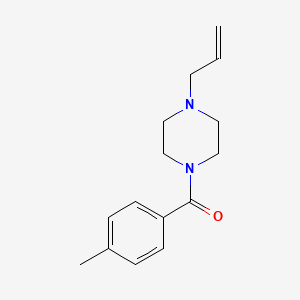

1-allyl-4-(4-methylbenzoyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-allyl-4-(4-methylbenzoyl)piperazine” is a chemical compound. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

Piperazine derivatives have been synthesized using various methods. Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula: C13H18N2O .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the sources. However, piperazine compounds are known to mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the sources. However, it has a molecular weight of 218.3 .

Mécanisme D'action

The mechanism of action for “1-allyl-4-(4-methylbenzoyl)piperazine” is not explicitly mentioned in the sources. However, it’s worth noting that piperazine, a similar compound, is a GABA receptor agonist .

Safety and Hazards

The safety and hazards associated with “1-allyl-4-(4-methylbenzoyl)piperazine” are not explicitly mentioned in the sources. However, Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

Orientations Futures

The future directions for “1-allyl-4-(4-methylbenzoyl)piperazine” are not explicitly mentioned in the sources. However, it’s worth noting that piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs . This suggests that “this compound” and similar compounds may have potential applications in the field of drug discovery.

Propriétés

IUPAC Name |

(4-methylphenyl)-(4-prop-2-enylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c1-3-8-16-9-11-17(12-10-16)15(18)14-6-4-13(2)5-7-14/h3-7H,1,8-12H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXDQOXONXHMTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-furamide](/img/structure/B5297994.png)

![2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-N,N-diethylacetamide](/img/structure/B5297999.png)

![N~1~,N~1~-dimethyl-N~3~-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-1,3-piperidinedicarboxamide](/img/structure/B5298030.png)

![ethyl 4-{4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B5298045.png)

![3-(2,4-dichlorophenyl)-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)acrylamide](/img/structure/B5298046.png)

![4-isopropyl-2-{2-oxo-2-[3-(4-pyridinyl)-1-azetidinyl]ethyl}morpholine](/img/structure/B5298055.png)

![3-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5298065.png)

![(5-{1-[2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5298071.png)

![N-cyclobutyl-2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5298081.png)

![7-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5298092.png)

![3-chloro-N-[2,2,2-trifluoro-1-{[2-(1H-indol-3-yl)ethyl]amino}-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B5298106.png)

![ethyl [({[(4,6-dimethylpyrimidin-2-yl)amino][(1H-1,2,4-triazol-5-ylsulfonyl)amino]methylene}amino)oxy]acetate](/img/structure/B5298108.png)

![2-(1-isopropyl-3-oxo-2-piperazinyl)-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5298116.png)